molecular formula C9H9NO2 B2714096 2,3-Dihydro-1H-isoindole-1-carboxylic acid CAS No. 66938-02-1

2,3-Dihydro-1H-isoindole-1-carboxylic acid

Cat. No.: B2714096
CAS No.: 66938-02-1
M. Wt: 163.176
InChI Key: OFKFBEJYOHXPIA-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-isoindole-1-carboxylic acid is an organic compound with the empirical formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound is part of the isoindole family, which is known for its significant role in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-isoindole-1-carboxylic acid typically involves the reaction of 1,3-dihydroisoindole-1,2-dicarboxylic acid with specific reagents under controlled conditions . One common method includes the use of carboxylic esters and 2,N-dilithiobenzamides, which react to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-isoindole-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylated derivative, while reduction could produce a more saturated compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 2,3-Dihydro-1H-indene-1-acetic acid

Uniqueness

2,3-Dihydro-1H-isoindole-1-carboxylic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical stability and versatility in synthetic applications .

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKFBEJYOHXPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985617
Record name 2,3-Dihydro-1H-isoindole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66938-02-1
Record name 2,3-Dihydro-1H-isoindole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1H-isoindole-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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